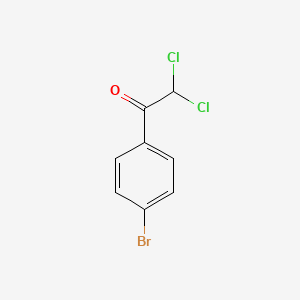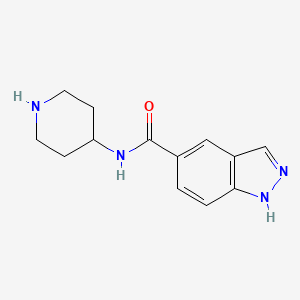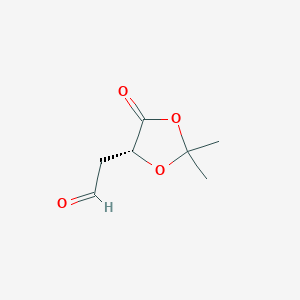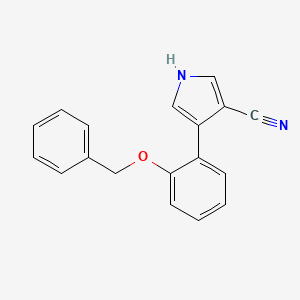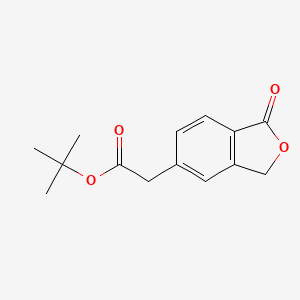
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a tert-butyl ester group and a benzofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The benzofuran moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride, room temperature.
Major Products:
Oxidation: Formation of benzofuran-5-carboxylic acid.
Reduction: Formation of benzofuran-5-ylmethanol.
Substitution: Formation of 5-chlorobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is investigated for its role in the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of polymers, resins, and coatings with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in protein active sites, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzofuran-5-carboxylic acid: Shares the benzofuran core but lacks the tert-butyl ester group.
Benzofuran-5-ylmethanol: A reduction product of the target compound, featuring a hydroxyl group instead of the ester.
5-Chlorobenzofuran: A substitution product with a chlorine atom on the benzofuran ring.
Uniqueness: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is unique due to its combination of the benzofuran core and the tert-butyl ester group. This structure imparts specific reactivity and physicochemical properties, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)7-9-4-5-11-10(6-9)8-17-13(11)16/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
FHHYCMKEFVLESP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C(=O)OC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

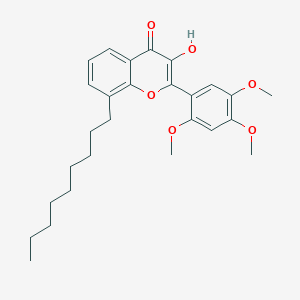

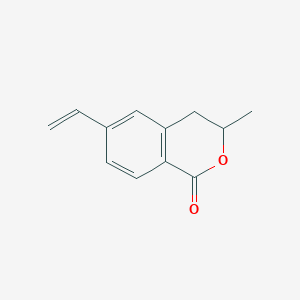
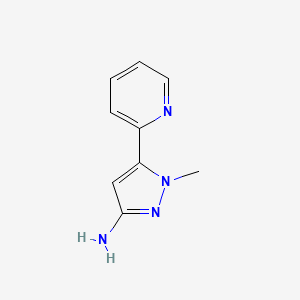
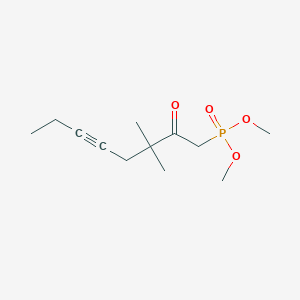

![N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)
![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)
